molecular formula C19H19FN2O2S B3016722 1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one CAS No. 851800-13-0

1-[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one

Cat. No. B3016722
CAS RN: 851800-13-0
M. Wt: 358.43
InChI Key: CTIXBCFUIBNGEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various fluorine-containing compounds has been a subject of interest due to their potential biological activities. In the first paper, a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was synthesized using the S-arylation method, which is noted for its simplicity and high conversion rates with short reaction times . Similarly, the second paper describes the regioselective synthesis of a heterocyclic amide through a microwave-assisted Fries rearrangement, which is both catalyst- and solvent-free, indicating a move towards greener chemistry . The third paper reports the synthesis of a triazoloquinazolinone derivative, which was characterized using various spectroscopic methods and confirmed by X-ray diffraction . Lastly, the fourth paper presents two alternative approaches to synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs, highlighting the importance of process-oriented methods for resynthesis .

Molecular Structure Analysis

X-ray crystallography played a crucial role in determining the molecular structures in these studies. The first paper provided detailed crystallographic data, including the empirical formula, system, space group, unit cell parameters, and volume, which were used to solve and refine the crystal structure . The second paper also utilized crystallographic analysis to understand the intermolecular interactions and energy frameworks of the synthesized compounds . In the third paper, the molecular structure of the synthesized compound was confirmed by X-ray diffraction, and the DFT-optimized structure was found to be consistent with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in these studies are notable for their strategic use of specific functional groups and reaction conditions to achieve the desired products. The S-arylation method in the first paper and the Fries rearrangement in the second paper are examples of such strategic reactions . The third paper does not detail the chemical reactions but mentions the use of NMR, MS, and FT-IR spectra for characterization, which implies a complex reaction scheme for the synthesis of the triazoloquinazolinone derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using various techniques. The first paper utilized Hirshfeld surface and fingerprint plots, as well as density functional theory (DFT) calculations to determine the electrostatic potential surface (ESP) . The second paper carried out theoretical studies of the prototropy process and the Fries rearrangement using DFT calculations . The third paper performed geometrical parameter, molecular electrostatic potential, and frontier molecular orbital analyses using DFT, which provided insights into the vibrational properties and the theoretical and experimental NMR chemical shifts . The fourth paper does not provide specific details on the physical and chemical properties of the synthesized intermediate .

Scientific Research Applications

Anti-Helicobacter pylori Agents

Compounds with a similar structural scaffold have shown potent and selective activity against Helicobacter pylori, a gastric pathogen implicated in ulcers and gastric cancer. Notably, carbamate derivatives displayed low minimal inhibition concentrations against various H. pylori strains, including those resistant to common antibiotics. This highlights their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

PPARpan Agonists

Another derivative demonstrated efficacy as a potent PPARpan agonist through an efficient synthesis process. This indicates its potential application in treating diseases modulated by PPAR receptors, such as diabetes and cardiovascular diseases (Guo et al., 2006).

Anaerobic Transformation Studies

The transformation of phenols to benzoates by an anaerobic consortium was studied using fluorophenols as analogs. This research helps in understanding the biochemical pathways involved in the degradation of pollutants and the synthesis of valuable chemical compounds (Genthner et al., 1989).

Novel Pyrazole Derivatives

The synthesis of novel pyrazole derivatives from 4-fluorophenyl-containing precursors and their biological evaluations indicate their potential as antioxidants, anti-breast cancer, and anti-inflammatory agents. Molecular docking studies further supported their efficacy in these areas (Thangarasu et al., 2019).

Sulfanilamide Copper(II) Chelates

Research on sulfanilamide copper(II) chelates with 2-[(2-hydroxyphenyl-imino)methyl]phenolom and related compounds has shown that these complexes possess significant antitumor activity against human myeloid leukemia cells, indicating their potential in cancer therapy (Gulya et al., 2010).

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIXBCFUIBNGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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